

An In-depth Technical Guide to 1-Bromo-2-isopropenylbenzene

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Compound of Interest

Compound Name: 1-Bromo-2-(prop-1-en-2-yl)benzene

Cat. No.: B1281924

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-2-isopropenylbenzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties

1-Bromo-2-isopropenylbenzene, with the chemical formula C_9H_9Br , is an aromatic compound featuring a bromo and an isopropenyl substituent on a benzene ring. While specific experimental data for 1-Bromo-2-isopropenylbenzene is not widely available, the properties of the closely related saturated analogue, 1-Bromo-2-isopropylbenzene, are well-documented and provide a useful reference.

Property	Value	Notes
Chemical Formula	C ₉ H ₉ Br	
Molecular Weight	197.07 g/mol	
CAS Number	7073-70-3	
Monoisotopic Mass	195.98875 Da	[1]
SMILES	<chem>CC(=C)c1ccccc1Br</chem>	[1]
InChI	InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3	[1]
Density	~1.300 g/mL	Data for 1-Bromo-2-isopropylbenzene[2][3]
Boiling Point	~90 °C	Data for 1-Bromo-2-isopropylbenzene[2]
Melting Point	~-59 °C	Data for 1-Bromo-2-isopropylbenzene[3]
Solubility	Insoluble in water	Data for 1-Bromo-2-isopropylbenzene[2]

Experimental Protocols

The synthesis of 1-Bromo-2-isopropenylbenzene can be effectively achieved via the Wittig reaction, a reliable method for forming carbon-carbon double bonds from carbonyl compounds.

Synthesis of 1-Bromo-2-isopropenylbenzene via Wittig Reaction

This protocol outlines the synthesis starting from 2'-bromoacetophenone.

Materials:

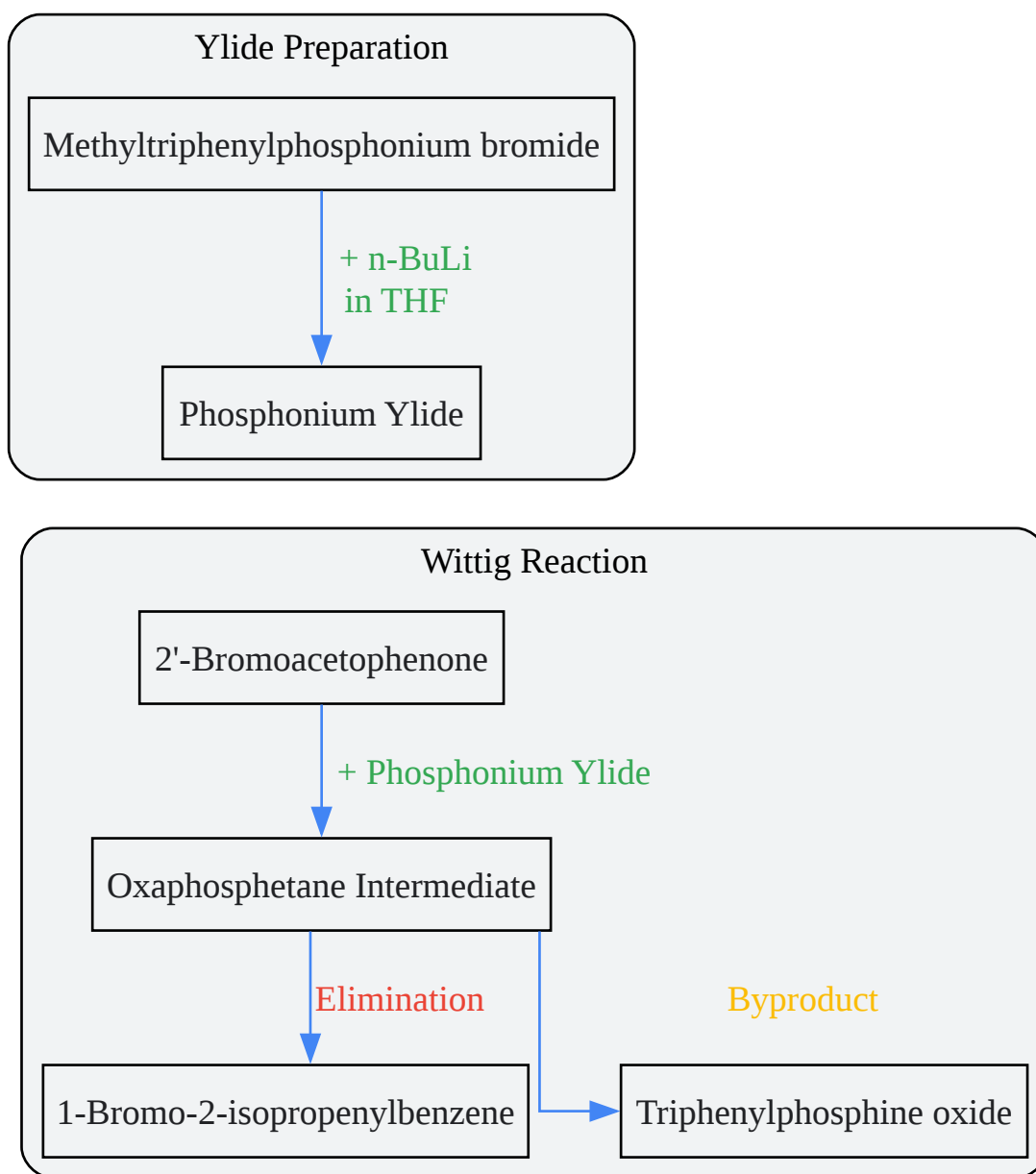
- Methyltriphenylphosphonium bromide

- Strong base (e.g., n-butyllithium)
- Anhydrous tetrahydrofuran (THF)
- 2'-Bromoacetophenone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Add a strong base, such as n-butyllithium, dropwise to the suspension while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the ylide is indicated by a color change (typically to a yellow or orange hue).
- **Wittig Reaction:** In a separate flask, dissolve 2'-bromoacetophenone in anhydrous THF. Cool this solution to 0 °C.
- Slowly add the prepared ylide solution to the 2'-bromoacetophenone solution via a cannula.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.

- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 1-Bromo-2-isopropenylbenzene.



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Synthesis of 1-Bromo-2-isopropenylbenzene via Wittig Reaction.

Key Reactions and Signaling Pathways

1-Bromo-2-isopropenylbenzene serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling Reaction

The bromine atom on the aromatic ring makes 1-Bromo-2-isopropenylbenzene an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.^{[4][5]}

In a typical Suzuki-Miyaura reaction, 1-Bromo-2-isopropenylbenzene is coupled with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a more complex molecule.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

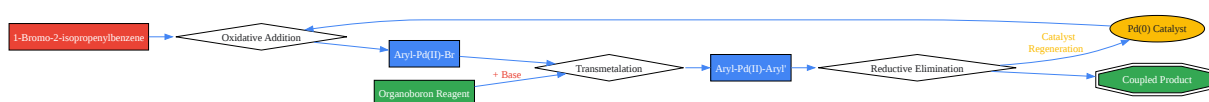
Materials:

- 1-Bromo-2-isopropenylbenzene
- Aryl or vinyl boronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

- To a reaction vessel, add 1-Bromo-2-isopropenylbenzene, the boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent and purify the crude product by column chromatography.



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Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

While specific signaling pathways involving 1-Bromo-2-isopropenylbenzene are not extensively documented, related propenylbenzene derivatives have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[6] This suggests potential avenues for future research into the biological relevance of this class of compounds.

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